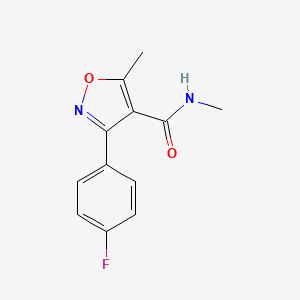

3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide

Descripción general

Descripción

3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a dimethyl group, and a carboxamide group attached to an oxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.

Addition of the Dimethyl Group: The dimethyl group can be introduced through alkylation reactions using suitable alkylating agents.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Hydrolysis: The carboxamide group can undergo hydrolysis to yield carboxylic acids and amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

Oxidation: Oxazole derivatives with higher oxidation states.

Reduction: Reduced forms with different functional groups.

Substitution: New derivatives with substituted functional groups.

Hydrolysis: Carboxylic acids and amines.

Aplicaciones Científicas De Investigación

3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mecanismo De Acción

The mechanism of action of 3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Receptor Interaction: Binding to receptors and influencing signal transduction pathways.

Gene Expression: Modulating gene expression and affecting cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-fluorophenyl)-1,2-oxazole-4-carboxamide: Lacks the dimethyl group, which may influence its chemical and biological properties.

3-(4-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide: Contains a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and interactions.

3-(4-methylphenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide: Contains a methylphenyl group, which may alter its chemical and biological behavior.

Uniqueness

3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its stability, reactivity, and potential biological activities

Actividad Biológica

3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₂H₁₁FN₂O₂

- Molecular Weight : 234.23 g/mol

- CAS Number : 339623

The presence of a fluorine atom in the para position of the phenyl ring is significant as it often enhances the biological activity of organic compounds by improving metabolic stability and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via caspase activation |

| U-937 (Leukemia) | 12.34 | Inhibition of STAT3 signaling |

| A549 (Lung Cancer) | 10.50 | Cell cycle arrest |

The compound exhibited significant cytotoxic effects, with IC₅₀ values comparable to standard chemotherapeutics like doxorubicin . Flow cytometry analysis revealed that it induces apoptosis in a dose-dependent manner, primarily through the upregulation of pro-apoptotic proteins such as p53 and caspase-3 .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. Studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect suggests its potential utility in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- STAT3 Inhibition : The compound has been identified as a potent inhibitor of the STAT3 pathway, which is often constitutively activated in various cancers .

- Apoptosis Induction : It promotes apoptosis through mitochondrial pathways and caspase activation, leading to cell death in cancerous cells .

- Cytokine Modulation : By downregulating inflammatory mediators, it may help mitigate chronic inflammation associated with tumor progression .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A study found that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .

- In Vivo Models : In an animal model of lung cancer, administration of this compound led to reduced tumor size and improved survival rates compared to control groups receiving no treatment or placebo .

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-7-10(12(16)14-2)11(15-17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDZYPBJVUNUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50320942 | |

| Record name | 3-(4-Fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50320942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67764-99-2 | |

| Record name | NSC367088 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50320942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.